molecular formula C17H14N2O3S3 B2732089 (E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide CAS No. 303028-39-9

(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide

Cat. No. B2732089
CAS RN: 303028-39-9
M. Wt: 390.49
InChI Key: OIWPCPFHCJFEGU-RVDMUPIBSA-N
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Description

(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide, also known as BZS, is a chemical compound that has been widely studied for its potential applications in scientific research. BZS is a thiazolidinone derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. In

Scientific Research Applications

Anticancer Potential

  • A study by Havrylyuk et al. (2010) explored the synthesis of novel 4-thiazolidinones with a benzothiazole moiety, demonstrating significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The research highlighted the potential of these compounds in the development of new anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antimicrobial and Antiproliferative Activities

  • El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives exhibiting effective antimicrobial and antiproliferative activities, highlighting the versatility of sulfonamide derivatives in pharmaceutical applications (El-Gilil, 2019).

properties

IUPAC Name

N-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c1-12-7-9-14(10-8-12)25(21,22)18-19-16(23)15(24-17(19)20)11-13-5-3-2-4-6-13/h2-11,18H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWPCPFHCJFEGU-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)/C(=C\C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide

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